

Cross-Reactivity Profile of NYAD-13: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: NYAD-13

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of **NYAD-13**, a stabilized peptide inhibitor of HIV-1. While direct comprehensive cross-reactivity studies on **NYAD-13** against a broad range of viral proteins are not extensively published, this document synthesizes available data on **NYAD-13** and related compounds to offer insights into its specificity and potential off-target interactions.

Introduction to NYAD-13

NYAD-13 is a soluble, hydrocarbon-stapled alpha-helical peptide derived from the C-terminal domain (CTD) of the HIV-1 capsid protein (CA)[1]. It is an analog of NYAD-1, designed to inhibit HIV-1 assembly by targeting the CA protein[2]. The stapling technology enhances the peptide's helical structure, cell permeability, and metabolic stability, making it a promising antiviral candidate.

Primary Target: HIV-1 Capsid Protein

NYAD-13's primary mechanism of action is the disruption of HIV-1 capsid assembly through direct binding to the C-terminal domain of the CA protein. This interaction has been characterized using various biophysical techniques.

Quantitative Analysis of NYAD-13 Binding to HIV-1 CA-CTD

Compound	Target	Method	Binding Affinity (Kd)	Reference
NYAD-13	HIV-1 CA-CTD	Nuclear Magnetic Resonance (NMR)	~1 μ M	[3]
NYAD-1	HIV-1 CA-CTD	Nuclear Magnetic Resonance (NMR)	~1 μ M	[4]
CAI (unmodified peptide)	HIV-1 CA-CTD		~15 μ M	[4]

Cross-Reactivity with Other Viral Proteins: Limited but Insightful Data

Direct and extensive studies on the cross-reactivity of **NYAD-13** with a wide array of viral proteins are currently limited in publicly available literature. However, studies on the parent compound, NYAD-1, and other closely related stapled peptides provide valuable insights into its potential specificity.

Specificity for HIV-1: Evidence from a Lentiviral Counterpart

A study on NYAD-1, the parent compound of **NYAD-13**, investigated its effect on the release of another lentivirus, the Equine Infectious Anemia Virus (EIAV). The results showed that NYAD-1 did not inhibit the release of EIAV particles, suggesting a degree of specificity for HIV-1[2]. This finding implies that the inhibitory action is not a general effect on all lentiviruses and may be specific to the HIV-1 capsid protein.

Potential for Dual-Targeting: Insights from Other CAI-Derived Stapled Peptides

Interestingly, research on other stapled peptides derived from the same capsid assembly inhibitor (CAI) sequence as **NYAD-13** has revealed unexpected dual-targeting capabilities. Certain i,i+7 hydrocarbon-stapled peptides were found to not only bind to the HIV-1 capsid but also to the V3 loop of the gp120 envelope glycoprotein[4][5]. This suggests that modifications to the stapling strategy and peptide sequence can influence the target specificity and potentially lead to cross-reactivity with other viral proteins, particularly envelope glycoproteins.

This dual-targeted activity is significant as it indicates that the peptide's mechanism of action may be more complex than initially understood, involving both the disruption of virus assembly and the inhibition of viral entry[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the binding and activity of **NYAD-13** and related peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity

- Purpose: To determine the binding affinity and map the interaction site of **NYAD-13** on the HIV-1 CA-CTD.
- Methodology:
 - Uniformly ^{15}N -labeled HIV-1 CA-CTD is expressed and purified.
 - A series of two-dimensional ^1H - ^{15}N heteronuclear single quantum coherence (HSQC) NMR spectra are acquired for the protein in the absence and presence of increasing concentrations of unlabeled **NYAD-13**.
 - Chemical shift perturbations of the protein's backbone amide signals upon peptide addition are monitored.
 - The dissociation constant (K_d) is calculated by fitting the chemical shift changes to a binding isotherm.

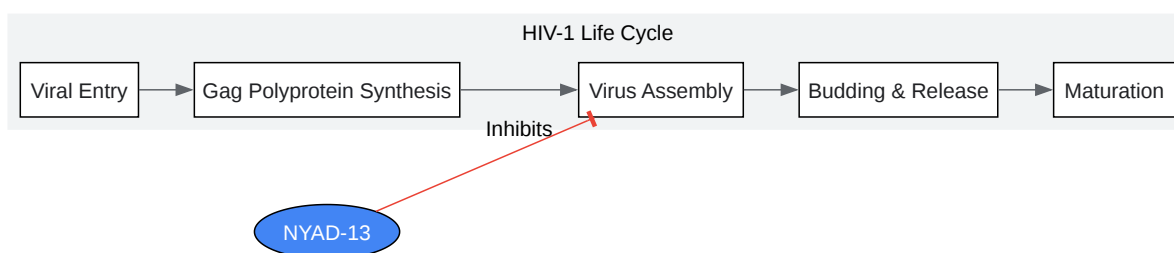
Virus Assembly and Release Assays

- Purpose: To assess the inhibitory effect of the peptide on virus particle production.
- Methodology:
 - 293T cells are transfected with a full-length HIV-1 molecular clone.
 - Transfected cells are treated with varying concentrations of the peptide.
 - Cells are metabolically labeled with [^{35}S]Met/Cys.
 - Cell- and virus-associated proteins are immunoprecipitated with HIV-Ig.
 - Proteins are resolved by SDS-PAGE and visualized by fluorography.
 - The efficiency of virus release is quantified.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

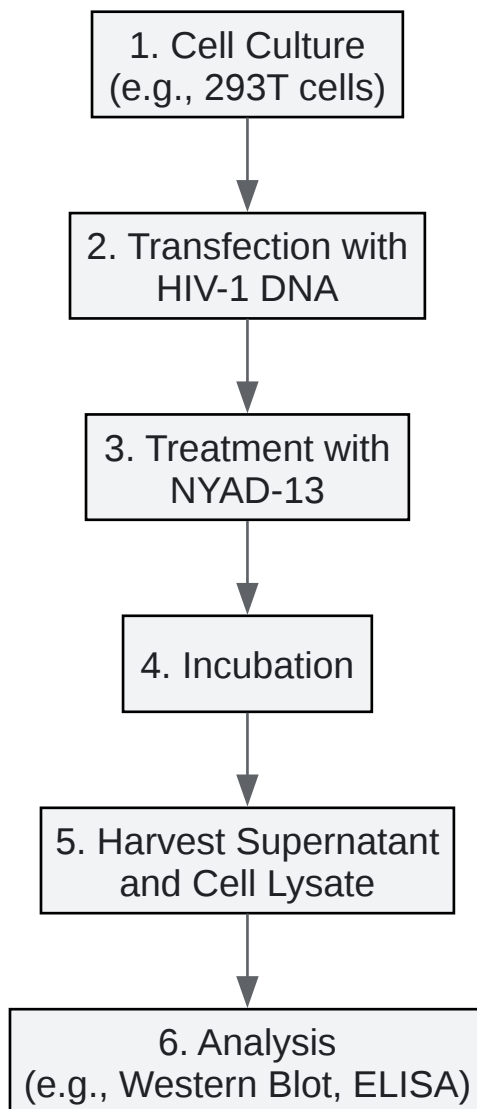
NYAD-13 Mechanism of Action



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Caption: **NYAD-13** inhibits the HIV-1 life cycle by disrupting virus assembly.

Experimental Workflow for Assessing Antiviral Activity



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Caption: A typical workflow for evaluating the antiviral efficacy of **NYAD-13**.

Conclusion

The available evidence suggests that **NYAD-13** is a specific inhibitor of HIV-1, primarily targeting the capsid protein. While comprehensive cross-reactivity screening against a diverse panel of viral proteins has not been reported, the lack of inhibition of EIAV by its parent

compound, NYAD-1, points towards a degree of specificity. However, the discovery of dual-targeting capabilities in other CAI-derived stapled peptides highlights the potential for off-target effects and underscores the importance of thorough cross-reactivity profiling in the development of such antiviral agents. Future studies should aim to systematically evaluate the binding of **NYAD-13** to a broader range of viral and host cell proteins to fully elucidate its specificity and potential for off-target interactions.

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